1-(Tert-butoxycarbonyl)-4-oxopiperidine-2-carboxylic acid

Catalog No.
S832067
CAS No.
661458-35-1
M.F
C11H17NO5
M. Wt
243.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(Tert-butoxycarbonyl)-4-oxopiperidine-2-carboxyl...

CAS Number

661458-35-1

Product Name

1-(Tert-butoxycarbonyl)-4-oxopiperidine-2-carboxylic acid

IUPAC Name

1-[(2-methylpropan-2-yl)oxycarbonyl]-4-oxopiperidine-2-carboxylic acid

Molecular Formula

C11H17NO5

Molecular Weight

243.26 g/mol

InChI

InChI=1S/C11H17NO5/c1-11(2,3)17-10(16)12-5-4-7(13)6-8(12)9(14)15/h8H,4-6H2,1-3H3,(H,14,15)

InChI Key

GPBCBXYUAJQMQM-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)N1CCC(=O)CC1C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(=O)CC1C(=O)O

Synthesis of Functionalized Piperidine Derivatives

-(Tert-butoxycarbonyl)-4-oxopiperidine-2-carboxylic acid (Boc-piperidone-2-carboxylic acid) is a valuable intermediate used in the synthesis of various functionalized piperidine derivatives. The piperidine ring system is a prevalent scaffold found in many biologically active molecules. By selectively modifying the Boc-piperidone-2-carboxylic acid molecule, researchers can create new compounds with potential therapeutic applications.

Studies have reported the use of Boc-piperidone-2-carboxylic acid for synthesizing piperidine-based inhibitors of enzymes like kinases and proteases, which are implicated in various diseases []. Additionally, this compound can serve as a building block for the construction of complex heterocyclic structures with diverse biological activities.

1-(Tert-butoxycarbonyl)-4-oxopiperidine-2-carboxylic acid, also known by its systematic name (2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-oxopiperidine-2-carboxylic acid, is a chemical compound with the molecular formula C11H17NO5C_{11}H_{17}NO_5 and a molecular weight of approximately 243.26 g/mol. This compound features a piperidine ring that is substituted with a tert-butoxycarbonyl group and a carboxylic acid functional group, which contribute to its unique chemical properties and reactivity .

The compound is characterized by its solubility in organic solvents, with a solubility of approximately 12 g/L at 25°C. It has a melting point range of 121°C to 126°C and is sensitive to air and moisture, requiring careful handling and storage under inert conditions .

Typical of carboxylic acids and amides. Notably, it can undergo:

  • Esterification: Reacting with alcohols to form esters.
  • Decarboxylation: Under specific conditions, it may lose carbon dioxide.
  • Nucleophilic substitutions: The carbonyl groups can be targets for nucleophiles, leading to various derivatives.

These reactions are significant for synthesizing more complex molecules in organic chemistry and medicinal chemistry applications .

While specific biological activity data for 1-(tert-butoxycarbonyl)-4-oxopiperidine-2-carboxylic acid is limited, compounds with similar structures often exhibit interesting pharmacological properties. The piperidine ring is a common motif in many bioactive compounds, including analgesics and antipsychotics. The presence of the carboxylic acid group may contribute to potential interactions with biological targets, possibly influencing enzyme activity or receptor binding .

The synthesis of 1-(tert-butoxycarbonyl)-4-oxopiperidine-2-carboxylic acid typically involves several steps:

  • Formation of the piperidine ring: Starting from appropriate precursors such as amino acids or other nitrogen-containing compounds.
  • Protection of the amine: Using tert-butoxycarbonyl chloride to protect the amine group during subsequent reactions.
  • Oxidation: Converting the appropriate precursor into the desired ketone functionality at the 4-position.
  • Carboxylation: Introducing the carboxylic acid group at the 2-position through methods such as hydrolysis or direct carboxylation reactions.

These steps require careful control of reaction conditions to ensure high yields and purity of the final product .

(S)-1-tert-butyl 2-methyl 4-oxopiperidine-1,2-dicarboxylateDicarboxylate structureHigh (0.95)Potential therapeutic agents(R)-1-tert-butyl 2-methyl 4-oxopiperidine-1,2-dicarboxylateEnantiomeric variantHigh (0.95)Drug synthesis1-(tert-butoxycarbonyl)piperidine-2-carboxylic acidLacks ketone functionalityModerate (0.95)Intermediate in peptide synthesis(2S,4R)-1-(tert-butoxycarbonyl)-4-hydroxypiperidine-2-carboxylic acidHydroxyl group additionModerate (0.92)Research in neuropharmacology1-(tert-butoxycarbonyl)azetidine-2-carboxylic acidSmaller ring structureModerate (0.90)Potentially different pharmacological effects

The uniqueness of 1-(tert-butoxycarbonyl)-4-oxopiperidine-2-carboxylic acid lies in its specific combination of functional groups that may offer distinct reactivity profiles and biological activities compared to these similar compounds .

XLogP3

0.2

Dates

Modify: 2023-08-16

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